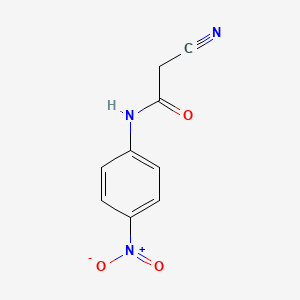

2-cyano-N-(4-nitrophenyl)acetamide

Description

BenchChem offers high-quality 2-cyano-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZKBWOSZUORJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-cyano-N-(4-nitrophenyl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-cyano-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-cyano-N-(4-nitrophenyl)acetamide. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. This document summarizes key physicochemical properties, spectral data, a plausible synthesis protocol, and an exploration of its potential biological activities.

Chemical and Physical Properties

2-cyano-N-(4-nitrophenyl)acetamide is a yellow crystalline solid. It is largely insoluble in water but demonstrates solubility in several organic solvents, including ethanol, dimethylformamide (DMF), and dichloromethane. The core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-cyano-N-(4-nitrophenyl)acetamide | [1] |

| CAS Number | 22208-39-5 | |

| Molecular Formula | C₉H₇N₃O₃ | [1] |

| Molecular Weight | 205.17 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 160-162 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, DMF, dichloromethane | |

| XLogP3 (Computed) | 2.1 | [1] |

Spectral Data

| Spectrum | Data for Isomer: N-(4-Cyano-2-nitrophenyl)acetamide | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.55 (s, 1H), 9.03 (d, J = 8.9 Hz, 1H), 8.55 (d, J = 1.6 Hz, 1H), 7.87 (m, 1H), 2.35 (s, 3H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.1, 142.3, 138.38, 135.35, 130.13, 122.66, 116.52, 106.78, 25.74 | [2] |

Note: The provided NMR data is for an isomer and should be used as a reference for the characterization of 2-cyano-N-(4-nitrophenyl)acetamide. Experimental verification is crucial.

Synthesis and Characterization

The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide is generally achieved through the condensation of a substituted aniline with a cyanoacetic acid derivative.[3] A plausible experimental workflow is outlined below.

Experimental Synthesis Protocol (Representative)

This protocol is a representative procedure based on general methods for the synthesis of similar compounds and requires experimental optimization.

Reaction: 4-nitroaniline + Ethyl Cyanoacetate → 2-cyano-N-(4-nitrophenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-nitroaniline in a suitable solvent such as toluene or xylene.

-

Addition of Reagent: Add 1.1 equivalents of ethyl cyanoacetate to the solution.

-

Catalyst: Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a mull to identify characteristic functional group vibrations (e.g., C≡N, C=O, N-H, NO₂).

-

Mass Spectrometry (MS): Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and confirm the molecular formula.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and characterization of 2-cyano-N-(4-nitrophenyl)acetamide.

Biological Activity and Potential Mechanism of Action

While specific studies on the biological activity of 2-cyano-N-(4-nitrophenyl)acetamide are limited, the broader class of cyanoacetamide derivatives has been reported to exhibit antimicrobial properties.

Antimicrobial Potential

Research on related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against pathogens like Klebsiella pneumoniae.[4] The proposed mechanism of action for this analog involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[4] Inhibition of PBPs leads to defects in the cell wall, ultimately causing cell lysis and bacterial death.[4]

Hypothetical Signaling Pathway

Based on the potential mechanism of action of related compounds, a hypothetical pathway for the antimicrobial activity of 2-cyano-N-(4-nitrophenyl)acetamide can be proposed.

Caption: Hypothetical mechanism of antimicrobial action for 2-cyano-N-(4-nitrophenyl)acetamide.

Safety Information

2-cyano-N-(4-nitrophenyl)acetamide is a combustible solid, and its dust may form flammable or explosive mixtures with air. It is recommended to handle this compound with appropriate personal protective equipment to avoid skin contact and inhalation. It should be stored away from oxidizing agents and heat sources.

Conclusion

2-cyano-N-(4-nitrophenyl)acetamide is a compound with potential applications in the pharmaceutical and agrochemical industries as an intermediate. While its basic physicochemical properties are known, there is a need for more in-depth research to fully characterize its spectral properties, optimize its synthesis, and elucidate its specific biological mechanisms of action. The information provided in this guide serves as a foundational resource for future research and development involving this compound.

References

- 1. 2-cyano-N-(4-nitrophenyl)acetamide | C9H7N3O3 | CID 2792626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-cyano-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-cyano-N-(4-nitrophenyl)acetamide. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols and data presentation to facilitate further investigation of this compound. While the guide compiles all available public data, it also highlights areas where experimental data is not yet available, suggesting avenues for future research.

Molecular Structure and Physicochemical Properties

2-cyano-N-(4-nitrophenyl)acetamide is an organic compound featuring a cyanoacetamide group attached to a 4-nitrophenyl ring. Its structural and physicochemical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2-cyano-N-(4-nitrophenyl)acetamide | [1] |

| Synonyms | 2-cyano-N-{4-nitrophenyl}acetamide, ACETAMIDE, 2-CYANO-N-(4-NITROPHENYL)- | [1] |

| CAS Number | 22208-39-5 | [1][2] |

| Molecular Formula | C₉H₇N₃O₃ | [1][2][3] |

| Molecular Weight | 205.17 g/mol | [1] |

| SMILES | C1=CC(=CC=C1NC(=O)CC#N)--INVALID-LINK--[O-] | [1] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 160-162 °C | [3] |

| Solubility | Insoluble in water; soluble in ethanol, dimethylformamide, and dichloromethane | [3] |

Synthesis and Characterization

While a specific detailed protocol for the synthesis of 2-cyano-N-(4-nitrophenyl)acetamide is not widely published, a general and effective method for the preparation of N-aryl-2-cyanoacetamides can be adapted. This involves the reaction of a substituted aniline with a cyanoacetylating agent.

Proposed Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of 2-cyano-N-(4-nitrophenyl)acetamide is the reaction of 4-nitroaniline with a cyanoacetylating agent such as 1-cyanoacetyl-3,5-dimethylpyrazole. This method is advantageous due to its high yield and relatively simple work-up procedure.[4]

Materials:

-

4-nitroaniline

-

1-cyanoacetyl-3,5-dimethylpyrazole

-

Toluene

-

Ethanol

Procedure: [4]

-

In a reaction flask, dissolve equimolar amounts of 4-nitroaniline and 1-cyanoacetyl-3,5-dimethylpyrazole in toluene.

-

Heat the reaction mixture to reflux with constant stirring for approximately 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow for the precipitation of the solid product.

-

Filter the solid product and wash it with ethanol.

-

Dry the resulting solid to obtain 2-cyano-N-(4-nitrophenyl)acetamide.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific 1H and 13C NMR data for the title compound are not published, data for the structural isomer, N-(4-cyano-2-nitrophenyl)acetamide, is available and can be used for comparative purposes. The expected chemical shifts for 2-cyano-N-(4-nitrophenyl)acetamide would differ based on the positions of the substituents on the phenyl ring.

Infrared (IR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule. The spectrum can be obtained using a KBr wafer technique.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3300 - 3500 |

| C≡N Stretch (nitrile) | 2220 - 2260 |

| C=O Stretch (amide) | 1630 - 1695 |

| N-O Stretch (nitro) | 1500 - 1570 and 1300 - 1370 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Bending | 690 - 900 |

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of 205.17 g/mol and provide a fragmentation pattern consistent with the structure.

Crystallographic Data: As of the latest searches, no crystallographic data for 2-cyano-N-(4-nitrophenyl)acetamide has been deposited in the Cambridge Structural Database (CSD). The determination of the single-crystal X-ray structure would provide definitive proof of the molecular geometry and intermolecular interactions.

Biological Activity

The biological activity of 2-cyano-N-(4-nitrophenyl)acetamide has not been extensively studied. However, related compounds containing the cyanoacetamide and nitrophenyl scaffolds have shown potential in several areas.

-

Antimicrobial Potential: Cyanoacetamide derivatives are known to possess antimicrobial properties.[5][6][7] Screening of 2-cyano-N-(4-nitrophenyl)acetamide against a panel of pathogenic bacteria and fungi could reveal its potential as an anti-infective agent.

-

Cytotoxic Activity: Nitrophenol compounds have been shown to exhibit cytotoxicity in various cell lines.[5] The cytotoxic potential of 2-cyano-N-(4-nitrophenyl)acetamide against cancer cell lines could be an interesting area for investigation.

Given the lack of specific biological data, a general workflow for the initial biological evaluation of a novel compound like 2-cyano-N-(4-nitrophenyl)acetamide is proposed below.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-cyano-N-(4-nitrophenyl)acetamide.

General Workflow for Biological Evaluation

References

- 1. 2-cyano-N-(4-nitrophenyl)acetamide | C9H7N3O3 | CID 2792626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 3.1.3. General Procedure for the Synthesis of N-Aryl-2-cyanoacetamide (4a–c) [bio-protocol.org]

- 5. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Solubility of 2-cyano-N-(4-nitrophenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyano-N-(4-nitrophenyl)acetamide, a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. Due to a lack of publicly available quantitative data, this document focuses on providing a robust experimental framework for determining the solubility of this compound in various organic solvents.

Introduction

2-cyano-N-(4-nitrophenyl)acetamide is a yellow crystalline solid that serves as a versatile precursor in organic synthesis.[1] Its chemical structure, featuring a polar nitro group, an amide linkage, and a cyano group, suggests a nuanced solubility profile. Qualitative assessments indicate that it is almost insoluble in water but soluble in several organic solvents, including ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[1] However, for applications in drug development, process chemistry, and formulation science, precise quantitative solubility data is paramount. This guide outlines a detailed protocol for obtaining this critical information.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2-cyano-N-(4-nitrophenyl)acetamide in organic solvents has not been reported. The following table is presented as a template for researchers to populate with experimentally determined values. It is recommended to measure solubility at various temperatures to understand its thermodynamic behavior, which is crucial for processes like crystallization and formulation.

Table 1: Experimentally Determined Solubility of 2-cyano-N-(4-nitrophenyl)acetamide

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| 60 | Data to be determined | Data to be determined | |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| 60 | Data to be determined | Data to be determined | |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| 60 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| 60 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| 60 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| 60 | Data to be determined | Data to be determined |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details the gravimetric method, a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[2][3][4][5] This method involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Materials and Equipment

-

Solute: 2-cyano-N-(4-nitrophenyl)acetamide (purity > 98%)

-

Solvents: High-purity organic solvents (e.g., ethanol, DMF, DCM, acetone, ethyl acetate, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

-

Calibrated pipettes and glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-cyano-N-(4-nitrophenyl)acetamide to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure the solution is fully saturated.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed glass vial or evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial or dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or use a vacuum desiccator to evaporate the solvent completely.

-

Once the solvent is fully evaporated, allow the vial or dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial or dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial/dish from the final constant weight.

-

The solubility can be expressed in g/100 mL or converted to molar solubility (mol/L) using the molecular weight of 2-cyano-N-(4-nitrophenyl)acetamide (205.17 g/mol ).

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtrate (mL)) x 100

Molar Solubility (mol/L) = (Mass of dissolved solute (g) / 205.17 g/mol ) / Volume of filtrate (L)

-

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for 2-cyano-N-(4-nitrophenyl)acetamide and all solvents used.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the guiding principle of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

References

Potential Biological Activity of 2-cyano-N-(4-nitrophenyl)acetamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-cyano-N-(4-nitrophenyl)acetamide, a small molecule with potential biological activity stemming from its cyanoacetamide and nitrophenyl moieties. While direct and extensive biological studies on this specific compound are limited in publicly available literature, this whitepaper synthesizes information on its chemical properties, plausible synthetic routes, and predicted biological activities based on data from structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

2-cyano-N-(4-nitrophenyl)acetamide belongs to the class of cyanoacetamide derivatives, which are recognized as versatile synthons in heterocyclic synthesis and are known to exhibit a wide range of biological activities. The presence of the electron-withdrawing nitro group on the phenyl ring is also a common feature in various bioactive molecules. This whitepaper will delve into the known chemical characteristics of 2-cyano-N-(4-nitrophenyl)acetamide and extrapolate its potential biological activities, drawing parallels from published studies on analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-cyano-N-(4-nitrophenyl)acetamide is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₃ | [1][2][3] |

| Molecular Weight | 205.17 g/mol | [1][3] |

| CAS Number | 22208-39-5 | [1][2] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 160-162 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane | [2] |

| IUPAC Name | 2-cyano-N-(4-nitrophenyl)acetamide | [1] |

| SMILES | C1=CC(=CC=C1NC(=O)CC#N)--INVALID-LINK--[O-] | [1] |

| InChIKey | FIZKBWOSZUORJF-UHFFFAOYSA-N | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-cyano-N-(4-nitrophenyl)acetamide is not extensively documented in a single source, a plausible and commonly employed method involves the acylation of 4-nitroaniline with a cyanoacetylating agent. A representative experimental protocol is outlined below, adapted from general procedures for the synthesis of N-aryl cyanoacetamides.

Proposed Synthetic Protocol

Reaction: Condensation of 4-nitroaniline with ethyl cyanoacetate.

Materials:

-

4-nitroaniline

-

Ethyl cyanoacetate

-

Anhydrous toluene or xylene (as solvent)

-

Catalytic amount of a base (e.g., piperidine or sodium ethoxide)

Procedure:

-

A mixture of 4-nitroaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) is suspended in anhydrous toluene.

-

A catalytic amount of a suitable base is added to the reaction mixture.

-

The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

The final product, 2-cyano-N-(4-nitrophenyl)acetamide, can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow Diagram

Potential Biological Activities

Direct experimental data on the biological activity of 2-cyano-N-(4-nitrophenyl)acetamide is sparse. However, based on the well-documented activities of structurally similar cyanoacetamide and nitrophenyl derivatives, several potential biological activities can be inferred.

Antimicrobial Activity

Cyanoacetamide derivatives are known to possess significant antimicrobial properties. Studies on various N-aryl cyanoacetamides have demonstrated activity against a range of bacterial and fungal strains. The presence of a nitro group can sometimes enhance this activity.

Supporting Evidence from Related Compounds:

-

Novel N-arylacetamides have shown moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

-

The minimum inhibitory concentration (MIC) for some potent N-arylacetamides against bacterial strains has been reported in the range of 31.25–250 µg/L.[4]

-

N-aryl amino acids, which share structural similarities, have also been reported as potential antibacterial agents.[5][6]

Table 2: Antimicrobial Activity of Representative N-Aryl Cyanoacetamide Derivatives

| Compound Class | Organism(s) | Activity Metric | Reported Value | Reference |

| N-arylacetamides | E. coli, S. aureus | MIC | 31.25–250 µg/L | [4] |

| Unsaturated 2-cyanoacetamides | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 11.1 - 19.8 mm (at 200 µg/mL) | [7] |

| N-(4-Nitrophenyl)-L-proline | E. coli | MIC | 1.25 mg/mL | [5] |

Anticancer Activity

The cyanoacetamide scaffold is present in a number of compounds with demonstrated anticancer activity. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. The nitroaromatic moiety can also contribute to cytotoxicity in cancer cells.

Supporting Evidence from Related Compounds:

-

Phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[8]

-

A phenylacetamide derivative with a para-nitro group demonstrated a strong cytotoxic effect against MDA-MB-468 breast cancer cells with an IC50 of 0.76 µM.[8]

-

Cyanoacetamide derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[9]

-

Some cyanoacrylamides incorporating other bioactive moieties have shown greater efficacy than the standard chemotherapeutic agent 5-fluorouracil against certain cancer cell lines.[10]

Table 3: Cytotoxicity of Representative Cyanoacetamide and Phenylacetamide Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Reported Value (IC₅₀) | Reference |

| Phenylacetamide with p-NO₂ | MDA-MB-468 | Cytotoxicity | 0.76 µM | [8] |

| Phenoxyacetamide derivatives | HepG2, MCF-7 | Cytotoxicity | Potent activity observed | [11] |

| Cyanoacetamide-phenothiazine hybrids | AsPC1, SW1990 | Cytotoxicity | Significant activity reported | [12] |

| N-hetaryl-2-cyanoacetamides | PC3, HepG2 | Cytotoxicity | High cytotoxicity observed | [9] |

Potential Mechanisms of Action and Signaling Pathways

The biological effects of nitroaromatic compounds are often linked to the enzymatic reduction of the nitro group within cells, which can lead to the formation of reactive intermediates. These intermediates can induce cellular stress and damage biomolecules.

Induction of Oxidative Stress and Apoptosis

The bioreduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, often through apoptosis.

A generalized signaling pathway for nitroaromatic compound-induced apoptosis is depicted below.

Conclusion

2-cyano-N-(4-nitrophenyl)acetamide is a molecule of interest due to the established biological activities of its constituent chemical motifs. While direct experimental evidence for its efficacy is currently limited, the data from related cyanoacetamide and nitrophenyl compounds strongly suggest potential for both antimicrobial and anticancer activities. This whitepaper provides a foundational guide for researchers, summarizing the known properties and offering a predictive look into its biological potential. Further in vitro and in vivo studies are warranted to fully elucidate the activity profile of this compound and to determine its viability as a lead for drug development.

References

- 1. 2-cyano-N-(4-nitrophenyl)acetamide | C9H7N3O3 | CID 2792626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Review of Cyanoacetamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The cyanoacetamide core, a deceptively simple scaffold, has emerged as a powerhouse in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological activities, and mechanisms of action of cyanoacetamide derivatives, providing a comprehensive resource for researchers in drug discovery and development. The inherent reactivity of the cyano and amide functional groups, coupled with the active methylene bridge, makes cyanoacetamide a versatile building block for the construction of complex heterocyclic systems and molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.

Synthesis of Cyanoacetamide Derivatives: Key Methodologies

The synthesis of cyanoacetamide derivatives is adaptable, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. Several key synthetic strategies are frequently employed:

1. Knoevenagel Condensation: This classic reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as cyanoacetamide, in the presence of a basic catalyst. This method is widely used to synthesize α,β-unsaturated cyanoacetamide derivatives.[1]

2. Gewald Three-Component Reaction: This multicomponent reaction provides a straightforward route to highly substituted 2-aminothiophenes. It involves the reaction of an α-methylene ketone or aldehyde, a cyanoacetamide derivative, and elemental sulfur in the presence of a base.[2]

3. Amidation of Cyanoacetic Esters: The reaction of primary or secondary amines with cyanoacetic esters, such as ethyl cyanoacetate, is a fundamental method for preparing N-substituted cyanoacetamides. This reaction can often be performed under mild conditions.

Biological Activities of Cyanoacetamide Derivatives: Quantitative Insights

The therapeutic potential of cyanoacetamide derivatives is underscored by a growing body of quantitative data from in vitro and in vivo studies. The following tables summarize key findings in the areas of anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Selected Cyanoacetamide Derivatives (IC50 values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Phenothiazine-integrated cyanoacetamide (6c) | AsPC1 (Pancreatic) | 37.32 | [3] |

| Phenothiazine-integrated cyanoacetamide (6d) | SW1990 (Pancreatic) | 39.07 | [3] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative (11) | PC3 (Prostate) | Not specified | [4] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative (12) | HepG2 (Liver) | Not specified | [4] |

| Pyrazole-containing cyanoacrylamide (5) | MCF7 (Breast) | 61.2 (µg/ml) | [5] |

| Pyrazole-containing cyanoacrylamide (10) | MCF7 (Breast) | 66.4 (µg/ml) | [5] |

| Pyrazole-containing cyanoacrylamide (14) | MCF7 (Breast) | 55.3 (µg/ml) | [5] |

Table 2: Antimicrobial Activity of Selected Cyanoacetamide Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Ketene S,N-acetal derivative (6g) | Staphylococcus aureus | 16-32 | [6] |

| Unsaturated 2-cyanoacetamide (5) | Staphylococcus aureus | Zone of inhibition: 19.8 ± 0.83 mm (at 200 µg/mL) | [7] |

Table 3: Enzyme Inhibition Data for Selected Cyanoacetamide Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference |

| Imidazopyridine derivative (13h) | TAK1 Kinase | IC50: 27 nM | [8] |

| Pyrazole-containing cyanoacetamide (15) | Urease | IC50: ~17.34 µg/mL | [9] |

| Pyrazole-containing cyanoacetamide (19) | Urease | IC50: ~36.75 µg/mL | [9] |

Experimental Protocols: Key Methodologies in Detail

For the purpose of reproducibility and methodological guidance, detailed protocols for key experiments are provided below.

Synthesis Protocol: Knoevenagel Condensation for α,β-Unsaturated 2-Cyanoacetamide Derivatives[1]

This protocol describes a microwave-assisted Knoevenagel condensation.

-

Reactant Preparation: In a porcelain dish, combine the aromatic aldehyde (1 mmol) and the active methylene compound (2-cyanoacetamide, 1 mmol).

-

Catalyst Addition: Add ammonium acetate (10 mg) to the mixture and mix thoroughly.

-

Microwave Irradiation: Place the reaction mixture in a microwave synthesizer and irradiate at a suitable power and time to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the resulting product is purified. For instance, a reddish-black-brown solid product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the pure α,β-unsaturated 2-cyanoacetamide derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR and 1H NMR.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)[10]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cyanoacetamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.

Biological Assay Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: Perform serial two-fold dilutions of the cyanoacetamide derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of cyanoacetamide derivatives are often attributed to their interaction with specific molecular targets and the modulation of key signaling pathways involved in cell survival, proliferation, and pathogenesis.

Anticancer Mechanisms

Several cyanoacetamide derivatives have been shown to exert their anticancer effects through the induction of apoptosis . This programmed cell death is a crucial mechanism for eliminating cancerous cells. Some derivatives have been found to up-regulate pro-apoptotic proteins like caspases-3 and -9.[4] Furthermore, inhibition of pathways involved in metastasis and angiogenesis has been observed, with some compounds inhibiting the expression of matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF).[4]

Enzyme Inhibition

A significant mode of action for many bioactive cyanoacetamide derivatives is the inhibition of specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells. For example, some derivatives have been identified as potent inhibitors of DNA gyrase , an essential bacterial enzyme involved in DNA replication, making them promising antibacterial agents.[6] In the context of cancer, cyanoacetamide-based compounds have been developed as inhibitors of protein kinases, such as Transforming growth factor-beta-activated kinase 1 (TAK1) , which is involved in inflammatory and cancer signaling pathways.[8]

Modulation of Major Signaling Pathways in Cancer

Recent research has implicated cyanoacetamide derivatives in the modulation of critical signaling pathways that are often dysregulated in cancer. These include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Mutations in key components of this pathway, such as RAS and BRAF, are common in many cancers.[2][3] Small molecule inhibitors targeting this pathway are a major focus of cancer therapy.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Its aberrant activation is a frequent event in cancer, making it an attractive therapeutic target.[1][8][10]

-

TGF-β (Transforming Growth Factor-beta) Signaling Pathway: This pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Inhibiting this pathway can be a strategy to combat advanced cancers.[4][11][12]

Conclusion

Cyanoacetamide derivatives represent a rich and continually evolving field of medicinal chemistry. Their synthetic tractability, coupled with the diverse range of biological activities, positions them as a valuable scaffold for the development of novel therapeutics. This technical guide provides a foundational overview of their synthesis, quantitative biological data, key experimental protocols, and mechanisms of action. For researchers and drug development professionals, the cyanoacetamide core offers a promising starting point for the design and discovery of next-generation drugs to address unmet medical needs, particularly in the areas of oncology and infectious diseases. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. exp-oncology.com.ua [exp-oncology.com.ua]

- 12. researchgate.net [researchgate.net]

spectral data interpretation for 2-cyano-N-(4-nitrophenyl)acetamide

An In-depth Technical Guide to the Spectral Data Interpretation of 2-cyano-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the spectral data for the compound 2-cyano-N-(4-nitrophenyl)acetamide. The document outlines the expected spectroscopic characteristics based on its molecular structure, offers detailed experimental protocols for its synthesis and analysis, and presents the data in a clear, structured format for scientific reference.

Molecular Structure Overview

2-cyano-N-(4-nitrophenyl)acetamide (C₉H₇N₃O₃, Molar Mass: 205.17 g/mol ) is a compound featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding its structure is fundamental to interpreting its spectral data. The key structural components are:

-

A p-substituted Nitrophenyl Ring : A benzene ring substituted with a nitro group (-NO₂) and an acetamide group at positions 1 and 4.

-

An Amide Linkage : A secondary amide (-CONH-) connecting the nitrophenyl ring to the cyanoacetyl group.

-

A Methylene Group : A -CH₂- group adjacent to both the amide carbonyl and the nitrile group.

-

A Nitrile Group : A cyano group (-C≡N).

The combination of these features allows for detailed characterization using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted quantitative data for each major spectroscopic technique.

Table 1: Predicted FTIR Spectral Data

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3350 - 3250 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Methylene C-H | Asymmetric/Symmetric Stretching | 2960 - 2850 | Weak |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium-Sharp |

| Amide C=O (Amide I) | Stretching | 1700 - 1660 | Strong |

| Amide N-H Bend (Amide II) | Bending | 1570 - 1515 | Medium |

| Nitro N=O | Asymmetric Stretching | 1550 - 1500 | Strong |

| Aromatic C=C | Stretching | 1600 - 1475 | Medium-Weak |

| Nitro N=O | Symmetric Stretching | 1370 - 1330 | Strong |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | Amide Proton (-NH) | 10.5 - 11.0 | Singlet (s) | - | 1H |

| Hₑ, Hₑ' | Aromatic Protons (ortho to -NO₂) | 8.20 - 8.30 | Doublet (d) | ~9.0 | 2H |

| HᏧ, HᏧ' | Aromatic Protons (ortho to -NH) | 7.85 - 7.95 | Doublet (d) | ~9.0 | 2H |

| Hₓ | Methylene Protons (-CH₂-) | 3.90 - 4.10 | Singlet (s) | - | 2H |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Label | Chemical Environment | Predicted Shift (δ, ppm) |

| C₁ | Carbonyl Carbon (C=O) | 164 - 168 |

| C₂ | Nitrile Carbon (C≡N) | 115 - 118 |

| C₃ | Methylene Carbon (-CH₂) | 25 - 30 |

| C₄ | Aromatic C (ipso, attached to -NH) | 144 - 146 |

| C₅, C₅' | Aromatic C (ortho to -NH) | 119 - 121 |

| C₆, C₆' | Aromatic C (ortho to -NO₂) | 124 - 126 |

| C₇ | Aromatic C (ipso, attached to -NO₂) | 142 - 144 |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z Value | Proposed Fragment | Notes |

| 205 | [C₉H₇N₃O₃]⁺ | Molecular Ion (M⁺) |

| 165 | [M - CH₂CN]⁺ | Loss of the cyanoacetonitrile radical |

| 138 | [O₂N-C₆H₄-NH₂]⁺ | p-Nitroaniline cation radical |

| 122 | [O₂N-C₆H₄]⁺ | Loss of the acetamide group |

| 67 | [NHCOCH₂CN]⁺ | Cyanoacetamide fragment |

In-Depth Spectral Interpretation

FTIR Spectrum Analysis

The FTIR spectrum provides direct evidence for the key functional groups. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch . The amide group is confirmed by a strong absorption between 1700-1660 cm⁻¹ (Amide I, C=O stretch) and a medium band around 3300 cm⁻¹ (N-H stretch). The presence of the nitro group is unequivocally identified by two strong bands: one for asymmetric stretching near 1530 cm⁻¹ and another for symmetric stretching around 1350 cm⁻¹ . Aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic -CH₂- stretching is found just below 3000 cm⁻¹.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the specific arrangement of protons in the molecule.

-

Amide Proton : A deshielded singlet appearing far downfield (δ > 10.5 ppm) is characteristic of the amide N-H proton. Its integration corresponds to one proton.

-

Aromatic Protons : The para-substituted ring creates a symmetrical AA'BB' system, which typically resolves into two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group (Hₑ, Hₑ') are the most deshielded, appearing around δ 8.25 ppm . The protons ortho to the amide group (HᏧ, HᏧ') are slightly more shielded and appear further upfield at approximately δ 7.90 ppm . Both signals integrate to 2H and show a typical ortho-coupling constant of J ≈ 9.0 Hz.

-

Methylene Protons : The two protons of the -CH₂- group are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet at around δ 4.0 ppm , integrating to 2H.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. Seven distinct signals are expected due to molecular symmetry.

-

Carbonyl and Nitrile Carbons : The amide carbonyl carbon (C₁) is significantly deshielded, appearing at δ ~165 ppm . The nitrile carbon (C₂) is found in the characteristic region of δ 115-118 ppm .

-

Aromatic Carbons : Four signals represent the aromatic carbons. The two ipso-carbons (C₄ and C₇), directly attached to the nitrogen atoms of the amide and nitro groups, are the most downfield of the aromatic signals. The remaining two signals correspond to the pairs of equivalent C-H carbons on the ring (C₅/C₅' and C₆/C₆').

-

Methylene Carbon : The aliphatic -CH₂- carbon (C₃) is the most shielded, appearing furthest upfield at δ ~25-30 ppm .

Mass Spectrum Analysis

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak (M⁺) should be observed at m/z 205 , corresponding to the molecular formula C₉H₇N₃O₃.[1] Key fragmentation pathways include the cleavage of the amide bond and the loss of the cyanoacetyl side chain, leading to characteristic fragments such as the p-nitroaniline cation (m/z 138).

Experimental Protocols

Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide

This protocol describes a standard laboratory procedure for the synthesis via acylation.

-

Preparation of Cyanoacetyl Chloride : In a round-bottom flask equipped with a reflux condenser and a drying tube, combine cyanoacetic acid (1.0 eq) with thionyl chloride (1.5 eq). Heat the mixture gently to 50-60 °C under a fume hood for 1-2 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude cyanoacetyl chloride, which can be used directly.

-

Acylation Reaction : Dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a flask cooled in an ice bath (0 °C).

-

Addition : Add the freshly prepared cyanoacetyl chloride (1.0 eq) dropwise to the stirred solution of 4-nitroaniline over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and remove the solvent under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-cyano-N-(4-nitrophenyl)acetamide as a solid.

Spectroscopic Analysis Methodology

-

FTIR Spectroscopy : The infrared spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet.[1] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Data is collected over a range of 4000-400 cm⁻¹.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Mass Spectrometry : Mass spectra are obtained using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. The sample is introduced directly or via a chromatographic inlet. The instrument is scanned over a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-cyano-N-(4-nitrophenyl)acetamide using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of 2-cyano-N-(4-nitrophenyl)acetamide.

References

In-Depth Technical Guide: 2-Cyano-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 2-cyano-N-(4-nitrophenyl)acetamide. A comprehensive, official Safety Data Sheet (SDS) for this specific compound (CAS No. 22208-39-5) was not publicly available at the time of this writing. The safety and handling information provided is based on general chemical safety principles and data from structurally related compounds. All procedures should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.

Introduction

2-Cyano-N-(4-nitrophenyl)acetamide is a yellow crystalline solid organic compound. Structurally, it features a cyanoacetamide group linked to a para-substituted nitrophenyl ring. This class of compounds, cyanoacetamides, are known intermediates in the synthesis of various heterocyclic compounds and have been explored for a range of biological activities. This guide aims to provide a detailed overview of the known properties, safety considerations, and potential experimental approaches for 2-cyano-N-(4-nitrophenyl)acetamide.

Physicochemical Properties

The known physicochemical properties of 2-cyano-N-(4-nitrophenyl)acetamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N₃O₃ | |

| Molecular Weight | 205.17 g/mol | [1] |

| CAS Number | 22208-39-5 | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 160-162 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane. |

Safety and Handling

Hazard Identification

While specific GHS classifications are not available, general information suggests that 2-cyano-N-(4-nitrophenyl)acetamide is a combustible solid and may be an irritant. Dust from the compound could potentially form flammable or explosive mixtures with air.

For illustrative purposes, the GHS hazard statements for a structurally similar compound, N-(2-cyano-4-nitrophenyl)acetamide , include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). It must be stressed that these classifications may not be applicable to 2-cyano-N-(4-nitrophenyl)acetamide and are provided for informational purposes only.

Personal Protective Equipment (PPE)

Standard laboratory PPE for handling solid chemicals should be employed:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

-

Avoid contact with strong oxidizing agents.

First Aid Measures

In the event of exposure, the following general first aid procedures are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for 2-cyano-N-(4-nitrophenyl)acetamide are not extensively published. The following sections provide an overview based on available information and general organic chemistry principles.

Synthesis

A plausible synthetic route to 2-cyano-N-(4-nitrophenyl)acetamide is the condensation of 4-nitroaniline with a cyanoacetic acid derivative. A general representation of this reaction is as follows:

References

An In-Depth Technical Guide to 2-Cyano-N-(4-nitrophenyl)acetamide: Synthesis, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(4-nitrophenyl)acetamide, a molecule of interest in medicinal chemistry. The document details its discovery and historical context, outlines a precise experimental protocol for its synthesis, and explores its known biological activities. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

2-Cyano-N-(4-nitrophenyl)acetamide, with the chemical formula C₉H₇N₃O₃, is a yellow crystalline solid. Its structure, featuring a cyanoacetamide group attached to a nitrophenyl ring, makes it a subject of interest for potential applications in the pharmaceutical and pesticide industries. This guide aims to consolidate the available scientific knowledge on this compound, focusing on its synthesis, history, and biological profile.

Discovery and History

The precise date of the initial discovery and the identity of the first to synthesize 2-cyano-N-(4-nitrophenyl)acetamide are not well-documented in readily available scientific literature. However, the synthesis of N-aryl-2-cyanoacetamides as a class of compounds has been a subject of chemical research for many years, with various synthetic methods being developed over time. The general approach often involves the condensation of an aniline derivative with a cyanoacetic acid derivative.

One of the key methods for forming the amide bond in such compounds involves the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine. A notable, albeit containing a likely typographical error, reference points towards the synthesis of "2-Cyano−N-(4-nitrophenyl)acetamide" through the condensation of "2-nitroaniline" with cyanoacetic acid, employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. Given the product's name, it is highly probable that the intended reactant was 4-nitroaniline, not 2-nitroaniline. This method is a standard and effective way to produce N-substituted amides.

Physicochemical Properties

A summary of the key physicochemical properties of 2-cyano-N-(4-nitrophenyl)acetamide is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₃ | |

| Molecular Weight | 205.17 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 160-162 °C | |

| Solubility | Almost insoluble in water; soluble in ethanol, dimethylformamide, and dichloromethane. |

Synthesis

The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide can be reliably achieved through the condensation of 4-nitroaniline and cyanoacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Experimental Protocol

Materials:

-

4-nitroaniline

-

Cyanoacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) and cyanoacetic acid (1.1 eq) in anhydrous dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 2-cyano-N-(4-nitrophenyl)acetamide as a yellow crystalline solid.

Synthesis Workflow

Biological Activity

While 2-cyano-N-(4-nitrophenyl)acetamide is mentioned as a potential intermediate in the synthesis of antibacterial drugs, there is a notable lack of specific studies detailing its biological activity in the public domain. Research on the broader class of cyanoacetamide derivatives has indicated potential for antimicrobial and anticancer activities; however, dedicated studies with quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal inhibitory concentration [IC₅₀]) for 2-cyano-N-(4-nitrophenyl)acetamide are not currently available.

Further research is required to elucidate the specific biological effects, mechanism of action, and potential therapeutic applications of this compound.

Signaling Pathways

As there is no established biological activity for 2-cyano-N-(4-nitrophenyl)acetamide, there are no known signaling pathways associated with its mechanism of action. Future research into its biological effects will be necessary to identify any cellular pathways it may modulate.

Conclusion

2-Cyano-N-(4-nitrophenyl)acetamide is a readily synthesizable organic compound with potential applications in medicinal chemistry. This guide has provided a detailed protocol for its preparation and summarized its known physicochemical properties. While its historical discovery remains obscure, the synthetic routes to this class of molecules are well-established. A significant gap in the current knowledge is the lack of specific data on its biological activity and mechanism of action. This presents an opportunity for future research to explore the potential of this molecule as a lead compound in drug discovery programs.

Methodological & Application

Application Note: Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide

Abstract

This document provides a detailed protocol for the synthesis of 2-cyano-N-(4-nitrophenyl)acetamide, a valuable intermediate in the development of antibacterial drugs and agrochemicals.[1] The synthesis involves the acylation of 4-nitroaniline with ethyl cyanoacetate. This method is presented to provide researchers, scientists, and drug development professionals with a clear and reproducible procedure. All safety precautions should be strictly followed when performing this synthesis.

Introduction

2-cyano-N-(4-nitrophenyl)acetamide is an organic compound characterized by a yellow crystalline solid appearance.[1] It is largely insoluble in water but shows solubility in various organic solvents like ethanol and dimethylformamide.[1] Its molecular structure makes it a key building block in the synthesis of more complex molecules for pharmaceuticals and pesticides.[1] The protocol described herein outlines a common laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-cyano-N-(4-nitrophenyl)acetamide is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₃ | [2][3] |

| Molecular Weight | 205.17 g/mol | [3][4] |

| Melting Point | 160-162 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| CAS Number | 22208-39-5 | [1][2] |

Experimental Protocol

Materials and Reagents:

-

4-nitroaniline

-

Ethyl cyanoacetate

-

Anhydrous Toluene

-

Pyridine (catalyst)

-

Ethanol (for recrystallization)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

pH paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitroaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of pyridine to the reaction mixture.

-

Reflux: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and deionized water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the purified 2-cyano-N-(4-nitrophenyl)acetamide as a yellow solid.

-

Characterization: Dry the purified product and determine its melting point. Further characterization can be performed using techniques such as FTIR and NMR spectroscopy.

Safety Information

-

2-cyano-N-(4-nitrophenyl)acetamide is a combustible solid.[1] Its dust or vapor may form flammable or explosive mixtures.[1]

-

It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid skin contact or inhalation.[1]

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Avoid contact with oxidants and heat sources during storage.[1]

Experimental Workflow

Caption: A schematic overview of the synthesis workflow for 2-cyano-N-(4-nitrophenyl)acetamide.

Expected Results

The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide is expected to yield a yellow crystalline solid. The purity of the final product can be assessed by its sharp melting point, which should be in the range of 160-162 °C.[1] Further analytical techniques can confirm the structure and purity of the compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reflux time and monitor with TLC. Ensure reagents are anhydrous. |

| Loss during work-up | Perform extractions carefully to avoid loss of the organic layer. | |

| Impure Product | Incomplete removal of starting materials | Ensure thorough washing during the work-up. Recrystallize the product multiple times if necessary. |

| Oily Product | Presence of solvent or impurities | Ensure the product is completely dry. Recrystallization should yield a solid. |

References

Application Notes and Protocols: 2-Cyano-N-(4-nitrophenyl)acetamide as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-cyano-N-(4-nitrophenyl)acetamide as a key intermediate in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with a summary of the biological activities of its derivatives.

Physicochemical Properties and Safety Information

2-Cyano-N-(4-nitrophenyl)acetamide is a yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₃ | [2] |

| Molecular Weight | 205.17 g/mol | [2] |

| Melting Point | 160-162 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Insoluble in water; soluble in ethanol, dimethylformamide (DMF), and dichloromethane. | [1] |

Safety Precautions: 2-Cyano-N-(4-nitrophenyl)acetamide is a combustible solid. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 2-Cyano-N-(4-nitrophenyl)acetamide

This protocol describes the synthesis of 2-cyano-N-(4-nitrophenyl)acetamide via the condensation of p-nitroaniline with ethyl cyanoacetate.

Experimental Protocol:

-

Materials:

-

p-Nitroaniline

-

Ethyl cyanoacetate

-

Anhydrous toluene

-

Sodium ethoxide (freshly prepared)

-

Hydrochloric acid (1 M)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitroaniline (13.8 g, 0.1 mol) in anhydrous toluene (150 mL).

-

Add ethyl cyanoacetate (11.3 g, 0.1 mol) to the solution.

-

Slowly add a solution of sodium ethoxide (0.2 mol) in ethanol (50 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add 1 M hydrochloric acid to neutralize the mixture until it reaches pH 7.

-

The solid product will precipitate out of the solution.

-

Filter the precipitate and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-cyano-N-(4-nitrophenyl)acetamide.

-

Dry the final product under vacuum.

-

-

Expected Yield: 75-85%

Reaction Workflow:

Caption: Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide.

Application as a Chemical Intermediate

2-Cyano-N-(4-nitrophenyl)acetamide is a valuable building block for the synthesis of a variety of heterocyclic compounds, including pyridones, thiophenes, and pyrazoles.

Synthesis of N-(4-Nitrophenyl)-4,6-dimethyl-3-cyano-2-pyridone

This protocol outlines the synthesis of a substituted 3-cyano-2-pyridone derivative.

Experimental Protocol:

-

Materials:

-

2-Cyano-N-(4-nitrophenyl)acetamide

-

Acetylacetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-cyano-N-(4-nitrophenyl)acetamide (2.05 g, 0.01 mol) and acetylacetone (1.0 g, 0.01 mol) in ethanol (30 mL).

-

Add a catalytic amount of potassium hydroxide (approx. 0.1 g).

-

Reflux the reaction mixture for 4 hours, monitoring its progress by TLC.[3][4]

-

Upon completion, cool the mixture to room temperature.

-

The product will precipitate from the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Expected Yield: 60-80%[4]

Reaction Workflow:

Caption: Synthesis of a 3-cyano-2-pyridone derivative.

Synthesis of 2-Amino-N-(4-nitrophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Gewald Reaction)

This protocol describes the Gewald reaction for the synthesis of a substituted 2-aminothiophene.

Experimental Protocol:

-

Materials:

-

2-Cyano-N-(4-nitrophenyl)acetamide

-

Cyclohexanone

-

Elemental sulfur

-

Morpholine or Triethylamine (as base)

-

Ethanol or Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, combine 2-cyano-N-(4-nitrophenyl)acetamide (2.05 g, 0.01 mol), cyclohexanone (0.98 g, 0.01 mol), and elemental sulfur (0.32 g, 0.01 g-atom) in ethanol (30 mL).[5]

-

Add a catalytic amount of morpholine (or triethylamine).[5]

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. The reaction is often exothermic.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry.

-

-

Expected Yield: High yields are typically reported for the Gewald reaction.[5]

Reaction Workflow:

Caption: Gewald reaction for thiophene synthesis.

Biological Activity of Derivatives

Derivatives of 2-cyano-N-(4-nitrophenyl)acetamide, particularly the resulting heterocyclic compounds, have been investigated for their biological activities. The following table summarizes the antimicrobial activity of some pyridone derivatives, which are structurally related to the compounds that can be synthesized from the title intermediate.

Table of Antimicrobial Activity (MIC in µg/mL)

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Pyridone Derivative | Escherichia coli | 3.91 | [3] |

| Pyridone Derivative | Staphylococcus aureus | 0.0024 | [3] |

| Pyridone Derivative | Bacillus subtilis | 0.98 | [3] |

| Pyridone Derivative | Candida albicans | 7.81 | [3] |

| Pyridone Derivative | Aspergillus fumigatus | 1.95 | [3] |

Note: The presented MIC values are for structurally related pyridone derivatives and serve as an indication of the potential biological activity of compounds synthesized from 2-cyano-N-(4-nitrophenyl)acetamide. Further biological evaluation of specific derivatives is recommended.

Signaling Pathway Inhibition (Hypothetical)

Derivatives of 3-cyanopyridine have shown inhibitory activity against DNA gyrase A, a crucial enzyme in bacterial DNA replication.[3] The following diagram illustrates the general mechanism of DNA gyrase inhibition.

Caption: Inhibition of DNA gyrase by pyridone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-cyano-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-cyano-N-(4-nitrophenyl)acetamide as a key starting material. This versatile reagent serves as a valuable building block for the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science.

Synthesis of 3-Cyano-2-pyridone Derivatives

The reaction of 2-cyano-N-(4-nitrophenyl)acetamide with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward method for the synthesis of substituted 3-cyano-2-pyridone derivatives. These compounds are of interest for their potential biological activities and as fluorescent scaffolds.[1]

Experimental Protocol: Synthesis of 4,6-dimethyl-3-cyano-N-(4-nitrophenyl)-2-pyridone